4,5-bis(4-methoxyphenyl)-3-phenethyl-1,3-oxazol-2(3H)-one
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Overview
Description
4,5-bis(4-methoxyphenyl)-3-phenethyl-1,3-oxazol-2(3H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazolone ring substituted with methoxyphenyl and phenethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-methoxyphenyl)-3-phenethyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phenethylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent like acetic anhydride to yield the desired oxazolone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-methoxyphenyl)-3-phenethyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazolone ring can be reduced to form amino alcohol derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4,5-bis(4-methoxyphenyl)-3-phenethyl-1,3-oxazol-2(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-3-phenethyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an oxazolone ring.
2-Amino-4,5-bis(4-methoxyphenyl)-furan-3-carbonitrile: Contains a furan ring and an amino group, offering different reactivity and applications.
Uniqueness
4,5-bis(4-methoxyphenyl)-3-phenethyl-1,3-oxazol-2(3H)-one is unique due to its oxazolone ring, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C25H23NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C25H23NO4/c1-28-21-12-8-19(9-13-21)23-24(20-10-14-22(29-2)15-11-20)30-25(27)26(23)17-16-18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3 |
InChI Key |
BKIAKLVCRUDUST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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